2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide
Description
2-[(2E)-3-(Thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is a heterocyclic compound featuring two thiophene rings connected via an α,β-unsaturated acrylamide linker. The molecule’s structure combines electron-rich thiophene moieties with a planar conjugated system, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGRJBLJXPEFW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the acrylamide intermediate: This can be achieved by reacting thiophene-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Amidation reaction: The acrylamide intermediate is then reacted with thiophene-3-carboxylic acid chloride to form the final product.
The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Amines derived from the acrylamide group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differences:
Physicochemical Properties
- Molecular Weight & Stability : The target compound’s molecular weight (~323 g/mol) is comparable to analogs like 98b (MW ~255 g/mol) but higher than simpler acrylamides (e.g., 109314-45-6, MW ~236 g/mol) .
- Spectroscopic Confirmation : HRMS and NMR data (e.g., in for compound 6o) are critical for verifying acrylamide geometry and substituent placement .
Research Tools and Methodologies
Biological Activity
The compound 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is a member of the thiophene carboxamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 304.38 g/mol. Its structure includes a thiophene ring and an enamido functional group, which contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study reported that thiophene derivatives can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy . For example, compound 14d, a derivative of thiophene, showed an IC50 value of 191.1 nM against various cancer cell lines including HCT116 and MCF7, indicating strong anti-proliferative activity.
Anti-inflammatory Activity
Thiophene-based compounds have also been noted for their anti-inflammatory effects. The presence of the thiophene moiety allows for interactions with biological systems that can modulate inflammatory pathways. Such compounds may inhibit the expression of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Study on VEGFR-2 Inhibition
A significant study focused on the inhibition of VEGFR-2 by novel thiophene derivatives demonstrated that these compounds could effectively reduce tumor angiogenesis. The study utilized molecular docking and dynamics simulations to confirm stable binding at the active site of VEGFR-2, thereby elucidating the mechanism by which these compounds induce apoptosis in cancer cells .
| Compound | Cell Lines Tested | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 14d | HCT116, MCF7, PC3, A549 | 191.1 | Anti-proliferative |
| Compound I | Staphylococcus aureus | Not specified | Antibacterial |
Antibacterial Activity
Another study highlighted the antibacterial properties of related thiophene carboxamide derivatives. These compounds exhibited significant activity against pathogenic bacteria, demonstrating their potential as therapeutic agents in combating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
